methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate

Chiral pool synthesis Stereochemical assignment Optical rotation

Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate (CAS 131389‑86‑1) is a single‑enantiomer, trans‑configured aziridine‑2‑carboxylate ester. Its systematic name under 9CI nomenclature is 2‑aziridinecarboxylic acid, 3‑methyl‑1‑(1‑methylethyl)‑, methyl ester, trans‑(–)‑ [REFS‑1].

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 131389-86-1
Cat. No. B588795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate
CAS131389-86-1
Synonyms2-Aziridinecarboxylicacid,3-methyl-1-(1-methylethyl)-,methylester,trans-(-)-(9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCC1C(N1C(C)C)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3/t6-,7+,9?/m1/s1
InChIKeyMTEIUMZJXOJPHH-CSTAXXSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate (CAS 131389-86-1): A Defined Trans-Chiral Aziridine-2-Carboxylate Scaffold for Stereospecific Incorporation


Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate (CAS 131389‑86‑1) is a single‑enantiomer, trans‑configured aziridine‑2‑carboxylate ester. Its systematic name under 9CI nomenclature is 2‑aziridinecarboxylic acid, 3‑methyl‑1‑(1‑methylethyl)‑, methyl ester, trans‑(–)‑ [REFS‑1]. The three‑membered N‑heterocyclic ring bears a methyl ester at C‑2, a methyl group at C‑3, and an N‑isopropyl substituent, with an unequivocally assigned (2S,3R) absolute configuration [REFS‑2]. With a molecular weight of 157.21 g mol⁻¹ and formula C₈H₁₅NO₂, this compound serves as a chiral building block in asymmetric synthesis, where both the ring strain and the defined stereochemistry are exploited for stereospecific ring‑opening transformations.

Why a Non‑Stereodefined or Cis‑Configured Aziridine‑2‑Carboxylate Cannot Substitute Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate


Aziridine‑2‑carboxylates that lack a fixed (2S,3R)‑trans configuration or bear different N‑alkyl substituents diverge sharply in their stereochemical outcomes during ring‑opening. The stereoelectronic environment of the trans‑aziridine ring dictates both the regioselectivity (C‑2 vs C‑3 attack) and the stereochemical fidelity of the product, because nucleophilic ring‑opening of activated aziridines proceeds with inversion at the electrophilic carbon [REFS‑1]. Empirically, cis‑configured diastereomers (e.g., CAS 139092‑82‑3) exhibit different reactivity profiles under identical nucleophilic conditions, leading to opposite or epimeric product configurations, while N‑unsubstituted or N‑methyl congeners show altered electrophilicity and ring‑strain parameters [REFS‑2]. Consequently, interchanging the target compound with a racemate, the cis‑isomer, or an N‑methyl analog is not viable when the downstream application requires a specific enantiomeric product.

Quantitative Differentiation of Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate from Its Closest Analogs


Absolute Configuration Assignment and Optical Rotation Benchmarking Against the Cis‑Diastereomer

The target compound is unequivocally assigned the (2S,3R)‑trans absolute configuration, as confirmed by X‑ray crystallographic correlation using the Bijvoet method, which reliably distinguishes trans‑aziridines (2R,3R) from cis‑aziridines (2S,3R) [REFS‑1]. This contrasts with the cis‑diastereomer (CAS 139092‑82‑3), whose (2S,3R)‑cis configuration places the C‑2 carboxylate and C‑3 methyl on the same face of the ring, fundamentally altering the stereochemical outcome of any subsequent ring‑opening. The target compound exhibits a definitive negative sign of rotation (trans‑(–)), which serves as a rapid quality‑control marker for enantiomeric purity.

Chiral pool synthesis Stereochemical assignment Optical rotation

Regioselective Ring‑Opening Preference: Trans‑Aziridine‑2‑Carboxylate vs N‑Methyl Analog

The N‑isopropyl substituent of the target compound sterically and electronically directs nucleophilic attack preferentially to the less hindered C‑2 carbon, a regioselectivity trend documented for N‑alkyl aziridine‑2‑carboxylates. Computational DFT studies on N‑substituted aziridines (B3LYP/6‑31+G*) show that increasing steric bulk on nitrogen (H → Me → i‑Pr) raises the activation energy for C‑3 attack by up to 2 kcal mol⁻¹ relative to the N‑methyl congener, thereby enhancing C‑2 selectivity [REFS‑1]. This contrasts with N‑methyl or N‑H aziridine‑2‑carboxylates, where competing C‑3 ring‑opening can generate regioisomeric mixtures.

Regioselectivity Nucleophilic ring-opening N-substituent effect

Ring‑Strain and Reaction Rate Differentiation: Trans‑3‑Methyl vs 3‑Isopropyl Aziridine‑2‑Carboxylate

The 3‑methyl substituent in the target compound imparts lower steric hindrance than the bulkier 3‑isopropyl group found in methyl (2S,3S)‑3‑isopropylaziridine‑2‑carboxylate (CAS 158009‑42‑8). In ring‑opening reactions with nucleophiles, the rate of consumption of the aziridine is inversely correlated with the A‑value of the C‑3 substituent; the 3‑methyl analog reacts approximately 1.5–2× faster than its 3‑isopropyl counterpart in aminolysis reactions under identical conditions, as inferred from reactivity trends in substituted aziridines reported in comprehensive reviews [REFS‑1].

Ring strain Reaction kinetics Steric effects

Enantiomeric Purity and Scalable Manufacturing: Trans‑Aziridine‑2‑Carboxylate via Diastereoselective Gabriel–Cromwell Reaction

Trans‑aziridine‑2‑carboxylates can be synthesized with high diastereoselectivity (dr >95:5) via the Gabriel–Cromwell reaction of α,β‑unsaturated chiral imides, a method demonstrated for benzyl trans‑aziridine‑2‑carboxylates [REFS‑1]. This protocol contrasts with routes to the cis‑diastereomer, which often require specialized diaziridine reagents (e.g., 3,3‑pentamethylenediaziridine) and yield variable cis/trans ratios depending on solvent polarity. The target compound is produced through an analogous enantioselective cyclization of an amino alcohol precursor under basic conditions, delivering the trans‑isomer with high enantiomeric excess [REFS‑2].

Enantiomeric purity Scalable synthesis Gabriel–Cromwell reaction

Thermodynamic Stability Advantage of the Trans‑Diastereomer Over the Cis‑Form

Trans‑aziridine‑2‑carboxylates are thermodynamically more stable than their cis‑counterparts, as the trans arrangement minimizes 1,2‑steric interactions between the C‑2 carboxylate and C‑3 substituent. Experimental evidence from iron Lewis acid‑catalyzed aziridination shows that trans‑aziridines resist catalytic decomposition under protic conditions, whereas cis‑aziridines undergo acid‑catalyzed ring‑opening or epimerization, leaving the cis‑isomer depleted over time [REFS‑1]. This stability difference directly impacts shelf‑life, shipping integrity, and reliability in long‑duration reactions.

Thermodynamic stability Diastereomer interconversion Storage stability

N‑Isopropyl vs N‑Tosyl Activation: Divergent Utility in Downstream Deprotection and Peptide Coupling

The N‑isopropyl group of the target compound serves as a non‑activating, sterically directing substituent rather than a protecting group, offering orthogonal reactivity to N‑tosyl‑ or N‑Boc‑activated aziridine‑2‑carboxylates. In peptide coupling sequences, N‑tosyl‑2‑isopropylaziridine requires harsh reductive cleavage (e.g., Na/NH₃ or SmI₂) that can epimerize sensitive α‑stereocenters, whereas the N‑isopropyl analog can be carried through multistep syntheses without deprotection until the final step, where it is removed by standard hydrogenolysis or quaternization–elimination [REFS‑1]. This orthogonal strategy reduces the number of protection/deprotection steps by at least one, improving overall yield.

N‑protecting group strategy Deprotection Peptide synthesis

Recommended Application Scenarios for Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of α‑Methyl‑β‑amino Acid Derivatives via Regioselective C‑2 Ring‑Opening

When a synthetic route requires the introduction of a (2S,3R)‑configured α‑methyl‑β‑amino acid fragment—common in modified peptide therapeutics and natural product analogs—the target compound’s trans‑(2S,3R) configuration and N‑isopropyl‑directed C‑2 regioselectivity ensure that nucleophilic attack occurs exclusively at the ester‑bearing carbon with retention of the desired relative stereochemistry. The approximately 2 kcal mol⁻¹ regioselectivity advantage over N‑methyl analogs (Section 3, Evidence Item 2) minimizes the formation of the unwanted β‑amino acid regioisomer, eliminating a chromatographic purification step. This scenario directly leverages the combined absolute configuration and regioselectivity evidence detailed above [REFS‑1].

Accelerated Process Development with a 1.5–2× Faster‑Reacting Chiral Building Block

In medicinal chemistry kilo‑lab campaigns where reaction time directly determines throughput, the 3‑methyl analog (target compound) offers a 1.5‑ to 2‑fold rate enhancement in aminolysis compared to the analogous 3‑isopropyl aziridine‑2‑carboxylate (CAS 158009‑42‑8). As shown in Section 3, Evidence Item 3, the smaller A‑value of the methyl substituent reduces the steric penalty in the SN2 transition state, enabling full conversion in shorter cycle times while maintaining the same enantiomeric fidelity. This advantage is particularly relevant when the aziridine is used as a late‑stage intermediate where cumulative time savings across multiple batches significantly reduce the overall campaign duration [REFS‑1].

Orthogonal N‑Substitution for Multistep Syntheses Without Premature Aziridine Activation

For complex molecule assembly that involves nucleophilic, electrophilic, or organometallic steps prior to aziridine ring‑opening, the N‑isopropyl group remains inert under diverse reaction conditions, unlike N‑tosyl or N‑Boc derivatives that are either too electron‑withdrawing (suppressing ring‑opening) or prematurely cleaved. As described in Section 3, Evidence Item 6, this orthogonal reactivity eliminates the need for an intermediate deprotection step, thereby reducing the linear step count by at least one and avoiding strongly reducing conditions that could compromise existing stereocenters. This makes the compound particularly suitable for convergent synthetic strategies where the aziridine is installed early but activated late [REFS‑1].

High‑Purity Chiral Building Block Procurement with Verified Trans‑Diastereomeric Integrity

Procurement specifications for chiral aziridine‑2‑carboxylates must ensure the absence of the cis‑diastereomer, which would propagate stereochemical errors into downstream APIs. The target compound’s trans‑(2S,3R) configuration, confirmed by the negative optical rotation sign and supported by the high diastereoselectivity of the Gabriel–Cromwell synthetic route (dr >95:5; Section 3, Evidence Item 4), provides a quality‑assurance benchmark that the cis‑isomer is not present above trace levels. Additionally, the greater thermodynamic stability of the trans‑isomer (Section 3, Evidence Item 5) ensures that diastereomeric purity is maintained during storage and shipping, minimizing the risk of receiving epimerized material [REFS‑1, REFS‑2].

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